1-[2-(4-Chlorophenoxy)-5-Fluorophenyl]Ethan-1-One (CAS 289717-98-2): A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications
1-[2-(4-Chlorophenoxy)-5-Fluorophenyl]Ethan-1-One (CAS 289717-98-2): A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications
Executive Summary
In modern medicinal chemistry and agrochemical development, halogenated diaryl ethers serve as privileged scaffolds. 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one (CAS 289717-98-2) is a high-value synthetic intermediate characterized by its unique tri-functional architecture: an activated acetophenone core, a conformationally flexible diaryl ether linkage, and strategic halogenation (chloro and fluoro)[1].
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic synthon. The precise placement of the electron-withdrawing acetyl group and the halogens dictates its regioselective reactivity, making it an indispensable precursor for synthesizing complex triazole fungicides (e.g., difenoconazole analogs) and bioactive indole-2-carboxamide pharmaceuticals[2]. This whitepaper deconstructs the physicochemical profiling, synthetic causality, and downstream utility of this compound, providing a self-validating framework for researchers.
Structural & Physicochemical Profiling
The utility of CAS 289717-98-2 stems directly from its electronic distribution. The structural components work synergistically to modulate both its chemical reactivity and the pharmacokinetic/pharmacodynamic (PK/PD) profiles of its downstream derivatives.
Table 1: Quantitative Physicochemical Data
| Parameter | Specification / Value |
| IUPAC Name | 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one |
| CAS Registry Number | 289717-98-2 |
| Molecular Formula | C₁₄H₁₀ClFO₂ |
| Molecular Weight | 264.68 g/mol |
| Structural Features | Diaryl ether linkage, ortho-acetyl group, para-chloro, meta-fluoro |
| Predicted LogP | ~3.8 - 4.2 (Highly Lipophilic) |
| Key Reactive Sites | Ketone carbonyl (C=O), activated ether linkage, α-methyl protons |
Causality of Structural Design:
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The Acetyl Group (Position 1): Acts as a strong electron-withdrawing group (EWG). During synthesis, it activates the ortho-position for nucleophilic aromatic substitution (SNAr). In downstream applications, the carbonyl carbon serves as the primary electrophilic site for epoxidation or reductive amination.
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The 4-Chlorophenoxy Moiety (Position 2): Provides a hydrophobic anchor essential for target protein binding (e.g., insertion into the hydrophobic pocket of fungal CYP51). The para-chlorine atom sterically blocks cytochrome P450-mediated aromatic hydroxylation, drastically improving the metabolic half-life of derived drugs[3].
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The 5-Fluoro Substituent: Fluorine’s high electronegativity lowers the pKa of adjacent protons and increases overall lipophilicity, enhancing penetration through waxy plant cuticles (for agrochemicals) or cellular membranes (for pharmaceuticals).
Synthetic Methodology: Regioselective SNAr Workflow
The most efficient route to synthesize CAS 289717-98-2 is via a regioselective Nucleophilic Aromatic Substitution (SNAr) using 2,5-difluoroacetophenone and 4-chlorophenol.
Causality of the Protocol: Why does the 4-chlorophenoxide attack the fluorine at position 2 and not position 5? The acetyl group at position 1 stabilizes the negative charge of the intermediate Meisenheimer complex via resonance only at the ortho and para positions. Since the position 5 fluorine is meta to the acetyl group, it lacks this resonance stabilization and remains inert. Potassium carbonate (K₂CO₃) is selected as the base because it is strong enough to deprotonate the phenol but mild enough to prevent the base-catalyzed aldol self-condensation of the acetophenone.
Self-Validating Protocol: Synthesis of CAS 289717-98-2
Step 1: Reagent Preparation Charge a dry, nitrogen-flushed 500 mL round-bottom flask with 2,5-difluoroacetophenone (1.0 eq, 100 mmol) and anhydrous N,N-dimethylformamide (DMF, 150 mL).
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Self-Validating Check: Ensure the moisture content of DMF is <50 ppm via Karl Fischer titration to prevent competitive hydrolysis of the aryl fluoride.
Step 2: Nucleophile Generation Add 4-chlorophenol (1.05 eq, 105 mmol) and anhydrous K₂CO₃ (1.5 eq, 150 mmol) to the stirring solution.
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Self-Validating Check: The mixture will transition from a clear solution to a pale yellow suspension, indicating the formation of the 4-chlorophenoxide anion.
Step 3: Reaction Execution Heat the reaction mixture to 90–100°C for 4–6 hours under a nitrogen atmosphere.
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Self-Validating Check: Perform TLC (Hexanes:EtOAc 8:2). The reaction is complete when the starting material spot (Rf ~0.6) is fully consumed and replaced by a single, highly UV-active product spot (Rf ~0.4).
Step 4: Orthogonal Workup Cool the mixture to room temperature and quench by pouring into 500 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with 1M NaOH (2 x 100 mL).
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Self-Validating Check: The 1M NaOH wash is critical. It deprotonates and removes any unreacted 4-chlorophenol. Acidify a small aliquot of the final aqueous wash to pH 2; the absence of a white precipitate confirms the complete removal of the phenolic impurity.
Step 5: Isolation Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude product from hot ethanol to yield off-white crystals.
Figure 1: Regioselective SNAr synthesis of CAS 289717-98-2 via ortho-fluorine displacement.
Downstream Applications: Agrochemicals and Pharmaceuticals
The versatility of the acetyl group allows CAS 289717-98-2 to act as a divergence point for multiple high-value active ingredients[2].
Pathway A: Triazole Fungicides (Agrochemicals)
In agrochemical synthesis, this ketone is a direct precursor to triazole fungicides structurally analogous to difenoconazole[2]. The ketone undergoes a Corey-Chaykovsky reaction using dimethylsulfoxonium methylide to form an oxirane (epoxide) intermediate. Subsequent base-catalyzed ring-opening with 1H-1,2,4-triazole yields the final fungicide. The resulting molecule acts as a potent inhibitor of lanosterol 14α-demethylase (CYP51), disrupting fungal cell membrane synthesis.
Pathway B: Indole-2-Carboxamides (Pharmaceuticals)
In medicinal chemistry, the ketone can be α-brominated and subjected to a Fischer indole synthesis or coupled with anilines to form N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide derivatives. As noted by , these indole analogs exhibit significant antioxidant, anti-HIV, and anticancer activities[2].
Figure 2: Downstream conversion of the ketone intermediate into a CYP51-inhibiting triazole fungicide.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized CAS 289717-98-2 prior to downstream deployment, the following orthogonal analytical parameters must be met:
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LC-MS (ESI+): The mass spectrum must show a dominant [M+H]⁺ peak at m/z 265.0. The isotopic pattern must display a characteristic 3:1 ratio for the M and M+2 peaks, confirming the presence of a single chlorine atom.
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¹H NMR (400 MHz, CDCl₃):
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A sharp singlet at ~2.60 ppm (3H) confirms the intact acetyl methyl group.
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A complex multiplet in the aromatic region (6.80–7.80 ppm, 7H) representing the AA'BB' system of the 4-chlorophenoxy ring and the AMX system of the fluorinated phenyl ring.
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¹⁹F NMR (376 MHz, CDCl₃): A distinct multiplet at approximately -115 to -120 ppm, split by the adjacent aromatic protons, confirming the retention of the meta-fluorine atom.
References
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Xu, L.-Z., Bi, W.-Z., & Zhai, Z.-W. (2007). "1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethanone". Acta Crystallographica Section E: Structure Reports Online, 63(7), o3243-o3243. URL: [Link]
